![molecular formula C14H14ClNO3 B2762155 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 749219-31-6](/img/structure/B2762155.png)
1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs called Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunomodulatory effects.
Scientific Research Applications
Molecular Recognition and Dimerization
Acid−Amide Intermolecular Hydrogen Bonding : This study illustrates the role of the compound in molecular recognition, highlighting its capability to form intermolecularly hydrogen-bonded dimers. These dimers exhibit significant stability across different states such as crystalline, solution, and gas phases, emphasizing the compound's utility in studying hydrogen bonding and molecular assembly mechanisms (P. Wash et al., 1997).
Analgesic and Neurobehavioral Activity
Synthesis and Activity of Pyrrolo Derivatives : Research on derivatives of 1H-pyrrole, including the investigation of their synthesis and pharmacological profiles, suggests their potential applications in exploring analgesic, anti-inflammatory, and neuropsychobehavioral effects. Such studies are crucial for developing new therapeutic agents (S. Massa et al., 1989).
Antiinflammatory and Analgesic Properties
Synthesis and Evaluation of Pyrrolo Carboxylic Acids : Another aspect of scientific research involving this compound is its use in synthesizing and evaluating the antiinflammatory and analgesic activities of pyrrolo carboxylic acids. These studies provide insights into the structure-activity relationships and the potential of these compounds in medical research (Joseph M. Muchowski et al., 1985).
Molecular Conformation and Hydrogen Bonding
Study on Pyrazole Derivatives : The synthesis and molecular conformation analysis of 1-aryl-1H-pyrazole derivatives reveal the importance of this compound in understanding the complex hydrogen-bonded frameworks and their implications for designing molecules with specific properties (Asma et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this protein, the compound can potentially influence cell cycle progression and DNA repair mechanisms.
Mode of Action
This could lead to alterations in the phosphorylation state of downstream proteins, affecting their function and ultimately leading to changes in cell behavior .
Biochemical Pathways
The interaction of this compound with Chk1 can affect various biochemical pathways. Given the role of Chk1 in cell cycle regulation, pathways related to cell division and DNA repair could be particularly affected. The specific pathways and downstream effects would depend on the context of the cell and the presence of other signaling molecules .
Pharmacokinetics
These properties would determine the bioavailability of the compound and its ability to reach its target in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with Chk1 and the subsequent changes in cell signaling. Potential effects could include alterations in cell cycle progression, changes in DNA repair mechanisms, and potentially, induction of cell death in cells with DNA damage .
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-8-6-11(14(17)18)9(2)16(8)12-7-10(15)4-5-13(12)19-3/h4-7H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMXGRAFXCTDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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